molecular formula C18H15NO B1452847 4-(4-Ethylbenzoyl)isoquinoline CAS No. 1187169-68-1

4-(4-Ethylbenzoyl)isoquinoline

Cat. No. B1452847
M. Wt: 261.3 g/mol
InChI Key: ABMSQXPXSWVVGU-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzoyl)isoquinoline (4-EBIQ) is a synthetic compound derived from the isoquinoline family of compounds. It is a versatile compound with a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of organic compounds, and as a ligand in the coordination chemistry of transition metals. It has also been used in the study of biochemical and physiological effects.

Scientific research applications

Novel Synthetic Approaches and Chemical Reactions

  • Isoquinolone-4-Carboxylic Acids Synthesis: A study described the synthesis of highly substituted isoquinolone-4-carboxylic acids using a Cu-catalyzed cascade reaction. This method offers a general and efficient approach to accessing a key bioactive scaffold, demonstrating broad substrate scope and good functional group tolerance (Wang et al., 2021).
  • BF3-Promoted Synthesis: Another study reported the synthesis of diarylhexahydrobenzo[f]isoquinoline via boron trifluoride etherate catalysis. This process involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, highlighting a novel rearrangement reaction (Chang et al., 2010).

Molecular Diversity and Functional Group Tolerance

  • Crystal Structures and Acid-Base Interactions: Research on the crystal structures of isomeric compounds of isoquinoline with chloro-nitrobenzoic acids revealed insights into hydrogen bonding and acid-base interactions. These findings contribute to the understanding of molecular diversity and structure-function relationships in chemical compounds (Gotoh & Ishida, 2015).

Potential Applications in Optoelectronics and Sensors

  • Dual Fluorescence from Valence Tautomers: A study on the isoquinolinone derivative MDP-BIQ demonstrated dual fluorescence emissions, attributed to its two valence tautomers. This property, combined with high fluorescence quantum yield, suggests potential applications in sensors and optoelectronic devices (Craig et al., 2009).

Advancements in Heterocyclic Chemistry

  • Synthesis of Isoquinoline Derivatives: Research focusing on the synthesis of various isoquinoline derivatives highlights the versatility of these compounds in chemical synthesis and potential drug development. This includes novel pathways for constructing complex molecular structures with potential biological activities (Mahmoud et al., 2015).

These studies underscore the significance of 4-(4-Ethylbenzoyl)isoquinoline and similar compounds in advancing synthetic methodologies, enhancing molecular diversity, and exploring new applications in fields such as optoelectronics and pharmacology. The breadth of research demonstrates the compound's versatility and potential for further investigation.

properties

IUPAC Name

(4-ethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSQXPXSWVVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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